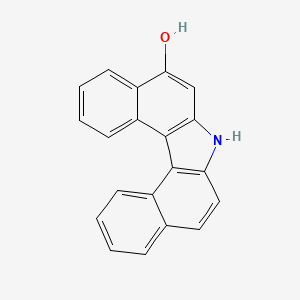
7H-Dibenzo(c,g)carbazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Dibenzo(c,g)carbazol-5-ol is a heterocyclic aromatic compound with the molecular formula C20H13N. It is also known by other names such as 3,4:5,6-Dibenzocarbazole and 7-Aza-7H-dibenzo[c,g]fluorene This compound is characterized by its fused ring structure, which includes nitrogen as a heteroatom
Preparation Methods
The synthesis of 7H-Dibenzo(c,g)carbazol-5-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of intermediate compounds such as 1,1’-Bi-2-naphthol. This intermediate undergoes a series of reactions including cyclization and dehydrogenation to form the final product . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
7H-Dibenzo(c,g)carbazol-5-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the aromatic rings of the compound.
Scientific Research Applications
7H-Dibenzo(c,g)carbazol-5-ol has been explored for various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Studies have investigated its interactions with biological molecules and its potential as a bioactive compound.
Medicine: Research has focused on its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7H-Dibenzo(c,g)carbazol-5-ol involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving cytochrome P450 enzymes, which metabolize it into reactive intermediates that can form adducts with cellular macromolecules . These interactions can result in both beneficial and harmful effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
7H-Dibenzo(c,g)carbazol-5-ol can be compared with other similar compounds, such as:
4-(7H-dibenzo[c,g]carbazol-7-yl)butyl)phosphonic acid (4PADCB): This compound is used as a self-assembled monolayer material in solar cells and has unique properties that enhance the performance of photovoltaic devices.
3,4,5,6-Dibenzocarbazole: Another similar compound with a slightly different structure, used in various chemical and industrial applications.
The uniqueness of this compound lies in its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78448-06-3 |
|---|---|
Molecular Formula |
C20H13NO |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaen-9-ol |
InChI |
InChI=1S/C20H13NO/c22-18-11-17-20(15-8-4-3-7-14(15)18)19-13-6-2-1-5-12(13)9-10-16(19)21-17/h1-11,21-22H |
InChI Key |
JGGDLNJINZFYNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=C(C5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















